Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Overview
Description
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a chemical compound with the CAS Number: 196597-66-7 . It has a molecular weight of 220.27 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves a two-step reaction . The structure of the compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Molecular Structure Analysis
The crystal structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate was determined by single crystal X-ray diffraction and optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves a two-step reaction . Further details about the specific reactions involved in the synthesis are not available in the retrieved information.Physical And Chemical Properties Analysis
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a solid at room temperature . It has a molecular weight of 220.27 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis and Crystallography
This compound has been synthesized through a two-step reaction process and its structure confirmed by various methods including NMR, MS, FT-IR , and X-ray single crystal diffraction . The crystal structure is further analyzed using Hirshfeld surface analysis to understand intermolecular forces, and DFT calculations are employed to optimize the crystal structure .
Pharmacological Research
Compounds with a benzofuran ring, such as Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, exhibit a range of biological activities. They serve as core structures for drug synthesis due to their diverse pharmacological properties, including nerve growth factor activating activity , anti-inflammatory , antioxidant , anti-Alzheimer’s , antibacterial , and anticancer activities .
Kinase Inhibition
Benzofuran derivatives have been identified as kinase inhibitors. They exert antiproliferative activities through mechanisms like induction of apoptosis and inhibition of VEGFR-2 , which are vital in cancer research .
Sedative-Hypnotic Drug Development
The compound’s structure is similar to that found in Ramelteon , a sedative-hypnotic drug with high affinity for melatonin receptors MT1 and MT2 . It has been used successfully in treating insomnia, indicating potential applications in sleep disorder therapeutics .
Molecular Physicochemical Studies
The molecular electrostatic potential and frontier molecular orbitals of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate can be studied to understand its physicochemical properties. This is crucial for predicting reactivity and interaction with biological targets .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a receptor agonist
Mode of Action
As a receptor agonist, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate likely interacts with its targets by binding to them, leading to their activation This activation can trigger a series of biochemical reactions within the cell, leading to changes in cellular function
Biochemical Pathways
As a receptor agonist, it can be inferred that the compound may influence various biochemical pathways depending on the specific receptors it targets and activates .
Result of Action
It is mentioned that compounds containing a benzofuran structure, like this one, have been shown to exhibit various pharmacological activities, including nerve growth factor activating activity, anti-inflammatory, antioxidant properties, anti-alzheimer’s disease, antibacterial activity, and anticancer activity .
properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
CAS RN |
196597-66-7 | |
Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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